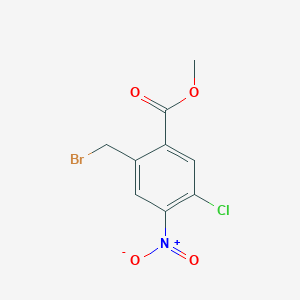

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate

Übersicht

Beschreibung

Synthesis Analysis

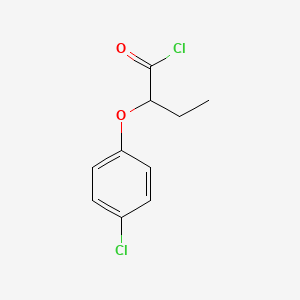

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate can be synthesized through the reaction of 4-chlorophenacyl bromide with 2-methylbenzoic acid in the presence of potassium or sodium carbonate in DMF medium at room temperature. The structure of the synthesized compound is confirmed through IR and single-crystal X-ray diffraction studies. This synthesis process highlights the compound's role as an intermediary in forming complex organic structures (Kumar et al., 2014).

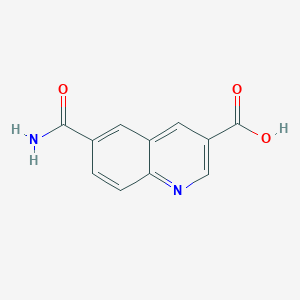

Molecular Structure Analysis

The molecular structure of methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate has been extensively analyzed using Fourier-transform infrared spectroscopy (FT-IR), hyperpolarizability, Natural Bond Orbital (NBO) analysis, and HOMO and LUMO analysis. These studies reveal the vibrational wavenumbers, the charge transfer within the molecule, and the stability arising from hyper-conjugative interactions and charge delocalization, providing insights into the electronic properties of the molecule (Kumar et al., 2014).

Wissenschaftliche Forschungsanwendungen

Development of Analytical Methods : A study by Gaddam et al. (2020) highlighted the use of methyl 2-(bromomethyl)-4-nitrobenzoate in the development and validation of a High-Performance Liquid Chromatography (HPLC) method. This method is used for detecting and quantifying genotoxic impurities in lenalidomide, an important pharmaceutical compound (Gaddam et al., 2020).

Synthesis of Chemical Compounds : Yi-fen et al. (2010) described the use of similar compounds in the synthesis of chlorantraniliprole, a pesticide. This involves a series of chemical reactions starting from 3-Methyl-2-nitrobenzoic acid, which demonstrates the utility of these compounds in synthesizing complex molecules (Yi-fen et al., 2010).

Residue Analysis : Alder et al. (1978) utilized a derivative of this compound, methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, for the determination of pesticide residues in various samples like soybeans, soil, and milk. This demonstrates the compound's role in environmental and food safety analysis (Alder et al., 1978).

Crystallography and Molecular Structure Analysis : Pramanik et al. (2019) conducted a study on the crystal structures of various benzoic acid derivatives, including 4-bromo-2-nitrobenzoic acid. This research contributes to the understanding of intermolecular interactions and the electronic structure of these compounds, which is essential for material science and pharmaceutical chemistry (Pramanik et al., 2019).

Application in Drug Synthesis : Various studies, such as the one by Kanamarlapudi et al. (1974), have explored the use of related bromomethyl compounds in the synthesis of pharmaceuticals like antiestrogenic steroids. This demonstrates the compound's significance in medicinal chemistry (Kanamarlapudi et al., 1974).

Wirkmechanismus

Target of Action

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate is a complex organic compoundSimilar compounds have been known to target proteins like cereblon (crbn), which is targeted by a class of immunomodulatory drugs .

Mode of Action

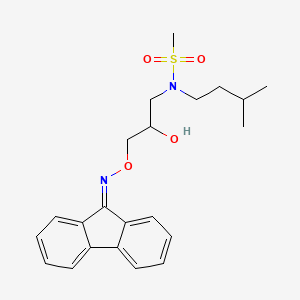

It’s worth noting that bromomethyl groups are often involved in various organic reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

For instance, Cereblon modulators can affect the TNF, IL-6, VEGF, NF-kB pathways .

Pharmacokinetics

Similar compounds have been known to have poor solubility in water and poor absorption from the intestines .

Result of Action

Similar compounds have been known to have anti-inflammatory properties and can inhibit tumor necrosis factor-alpha (tnf-α) .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be affected by factors such as temperature, ph, and the presence of other compounds .

Safety and Hazards

Like many organic compounds, this substance could potentially be hazardous. Risks might include flammability, toxicity, and reactivity with other substances. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO4/c1-16-9(13)6-3-7(11)8(12(14)15)2-5(6)4-10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZYBIJGZZQMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)

![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)